4-Tert-butyl-3-chlorobenzoic acid

Catalog No.
S811670
CAS No.
1515-20-4
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-3-chlorobenzoic acid

CAS Number

1515-20-4

Product Name

4-Tert-butyl-3-chlorobenzoic acid

IUPAC Name

4-tert-butyl-3-chlorobenzoic acid

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

COFPPRDWGOZYBP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl

4-Tert-butyl-3-chlorobenzoic acid is an aromatic carboxylic acid characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 3-position of the benzoic acid structure. Its molecular formula is C11H13ClO2C_{11}H_{13}ClO_{2}, and it has a molar mass of approximately 212.67 g/mol . This compound exhibits properties typical of chlorobenzoic acids, including potential applications in organic synthesis and medicinal chemistry.

There is no current information available on the specific mechanism of action of 4-tert-butyl-3-chlorobenzoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound to avoid skin and eye contact.
  • Use the compound in a well-ventilated area to avoid inhalation.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.
, including:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for the formation of derivatives.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of substituted aromatic compounds.

These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical applications .

Various methods have been reported for synthesizing 4-tert-butyl-3-chlorobenzoic acid:

  • Chlorination of 4-tert-butylbenzoic Acid: This involves treating 4-tert-butylbenzoic acid with chlorine or chlorinating agents under controlled conditions.
  • Substitution Reactions: Starting from simpler benzoic acids, substitution reactions can introduce both the tert-butyl and chlorine groups sequentially .
  • Esterification followed by Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the acid form.

These methods highlight the versatility in synthesizing this compound from various precursors.

4-Tert-butyl-3-chlorobenzoic acid finds applications in several fields:

  • Organic Synthesis: Serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Research Reagent: Utilized in laboratories for studying reaction mechanisms involving chlorinated aromatic compounds.
  • Potential Drug Development: Its structural properties may contribute to developing new therapeutic agents targeting specific biological pathways .

Interaction studies involving 4-tert-butyl-3-chlorobenzoic acid primarily focus on its reactivity with nucleophiles and electrophiles. These studies help identify how this compound can participate in various chemical transformations, which is crucial for designing new synthetic routes in medicinal chemistry.

Additionally, there is ongoing research into its interactions with biological targets to assess its pharmacological potential .

Several compounds share structural similarities with 4-tert-butyl-3-chlorobenzoic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
3-Chlorobenzoic AcidChlorine at the 3-positionMore acidic due to lack of tert-butyl group
4-Chlorobenzoic AcidChlorine at the 4-positionCommonly used as a reagent
2-Tert-butyl-5-chlorobenzoic AcidTert-butyl at the 2-position, chlorine at the 5-positionDifferent sterics affecting reactivity

The unique combination of a tert-butyl group and a chlorine atom in specific positions distinguishes 4-tert-butyl-3-chlorobenzoic acid from these similar compounds, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

3.7

Dates

Modify: 2023-08-16

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